molecular formula C18H15BrN2O6S B11054802 (2Z)-N-[4-(acetylsulfamoyl)phenyl]-4-(4-bromophenyl)-2-hydroxy-4-oxobut-2-enamide

(2Z)-N-[4-(acetylsulfamoyl)phenyl]-4-(4-bromophenyl)-2-hydroxy-4-oxobut-2-enamide

Cat. No.: B11054802
M. Wt: 467.3 g/mol
InChI Key: PDCIPGHIKUSUSW-YBEGLDIGSA-N
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Description

The compound (2Z)-N-[4-(acetylsulfamoyl)phenyl]-4-(4-bromophenyl)-2-hydroxy-4-oxobut-2-enamide is a complex organic molecule characterized by its unique structural features It contains both aromatic and aliphatic components, with functional groups such as acetylsulfamoyl, bromophenyl, and hydroxy-oxobut-2-enamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-[4-(acetylsulfamoyl)phenyl]-4-(4-bromophenyl)-2-hydroxy-4-oxobut-2-enamide typically involves multi-step organic reactions. One common approach starts with the preparation of the intermediate compounds, which are then coupled under specific conditions to form the final product.

  • Step 1: Preparation of 4-(acetylsulfamoyl)phenyl derivative

      Reagents: 4-aminophenyl sulfonamide, acetic anhydride

      Conditions: The reaction is carried out in the presence of a base such as pyridine at room temperature.

  • Step 2: Bromination of phenyl ring

      Reagents: 4-bromophenylboronic acid, palladium catalyst

      Conditions: The reaction is performed under Suzuki coupling conditions, typically in a solvent like tetrahydrofuran (THF) with a base such as potassium carbonate.

  • Step 3: Formation of the enamide

      Reagents: The brominated phenyl derivative, ethyl acetoacetate

      Conditions: The reaction is conducted in the presence of a base such as sodium ethoxide, followed by hydrolysis and cyclization to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The hydroxy group in the compound can undergo oxidation to form a ketone.

      Reagents: Potassium permanganate, chromium trioxide

      Conditions: Typically carried out in acidic or basic medium.

  • Reduction: : The carbonyl group can be reduced to an alcohol.

      Reagents: Sodium borohydride, lithium aluminum hydride

      Conditions: Conducted in anhydrous solvents like ether or THF.

  • Substitution: : The bromine atom can be substituted with other nucleophiles.

      Reagents: Sodium azide, potassium thiocyanate

      Conditions: Performed in polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of a diketone derivative.

    Reduction: Formation of a diol derivative.

    Substitution: Formation of azido or thiocyanato derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.

    Protein Binding: It can be used in studies to understand protein-ligand interactions.

Medicine

    Anticancer Activity: Preliminary studies may suggest its potential as an anticancer agent due to its ability to interfere with cell proliferation pathways.

    Anti-inflammatory Properties: The compound could be investigated for its anti-inflammatory effects.

Industry

    Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs).

    Agrochemicals: Potential use in the development of new pesticides or herbicides.

Mechanism of Action

The mechanism by which (2Z)-N-[4-(acetylsulfamoyl)phenyl]-4-(4-bromophenyl)-2-hydroxy-4-oxobut-2-enamide exerts its effects involves interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting its activity. The pathways involved could include inhibition of signal transduction pathways critical for cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-N-[4-(sulfamoyl)phenyl]-4-(4-bromophenyl)-2-hydroxy-4-oxobut-2-enamide
  • (2Z)-N-[4-(acetylsulfamoyl)phenyl]-4-(4-chlorophenyl)-2-hydroxy-4-oxobut-2-enamide

Uniqueness

  • Functional Groups : The presence of both acetylsulfamoyl and bromophenyl groups makes it unique compared to similar compounds.
  • Reactivity : The specific arrangement of functional groups influences its reactivity and interaction with biological targets.
  • Applications : Its unique structure may confer specific biological activities not observed in closely related compounds.

Properties

Molecular Formula

C18H15BrN2O6S

Molecular Weight

467.3 g/mol

IUPAC Name

(Z)-N-[4-(acetylsulfamoyl)phenyl]-4-(4-bromophenyl)-4-hydroxy-2-oxobut-3-enamide

InChI

InChI=1S/C18H15BrN2O6S/c1-11(22)21-28(26,27)15-8-6-14(7-9-15)20-18(25)17(24)10-16(23)12-2-4-13(19)5-3-12/h2-10,23H,1H3,(H,20,25)(H,21,22)/b16-10-

InChI Key

PDCIPGHIKUSUSW-YBEGLDIGSA-N

Isomeric SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(=O)/C=C(/C2=CC=C(C=C2)Br)\O

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(=O)C=C(C2=CC=C(C=C2)Br)O

Origin of Product

United States

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